1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone
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Overview
Description
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and pyrimidinylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino} through the reaction of piperazine with bis(4-fluorophenyl)methyl chloride under nucleophilic substitution conditions.
Introduction of the Pyrimidinylamino Group: The next step involves the reaction of the piperazine derivative with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets, such as calcium channels. The compound acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can modulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone: is similar to other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C24H25F2N5O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one |
InChI |
InChI=1S/C24H25F2N5O/c25-20-6-2-18(3-7-20)23(19-4-8-21(26)9-5-19)31-16-14-30(15-17-31)22(32)10-13-29-24-27-11-1-12-28-24/h1-9,11-12,23H,10,13-17H2,(H,27,28,29) |
InChI Key |
JWDZFVYNLHJTNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CCNC4=NC=CC=N4 |
Origin of Product |
United States |
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